N-phenethyl-4-phenoxyaniline
Overview
Description
Mechanism of Action
Mode of Action
. This suggests that N-Phenethyl-4-phenoxyaniline might interact with its targets in a similar manner, leading to changes in cellular signaling.
Biochemical Pathways
, it can be speculated that this compound might influence pathways related to these processes.
Result of Action
, it can be speculated that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-4-phenoxyaniline typically involves the reaction of N-phenethyl-4-piperidinone with aniline, followed by reduction of the imine product . Another method involves the preparation of substituted 4-phenoxy-phenols by adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess hydrochloric acid, and introducing the diazonium chloride solution obtained into a boiling mixture of about half-concentrated sulfuric acid and an aromatic hydrocarbon .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-4-phenoxyaniline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium borohydride for reduction reactions and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the imine product formed from the reaction of N-phenethyl-4-piperidinone with aniline yields this compound .
Scientific Research Applications
N-phenethyl-4-phenoxyaniline is primarily used in biochemical research, particularly in the field of proteomics It is used as a biochemical reagent to study protein interactions and functions
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-phenethyl-4-phenoxyaniline include:
- N-phenethyl-4-piperidinone
- N-(1-phenethyl-4-piperidinyl)propionanilide (fentanyl)
- N-(1-propyl-4-piperidinyl)propionanilide
- N-(1-(2-phenoxyethyl)-4-piperidinyl)propionanilide
- N-(1-(3-phenoxypropyl)-4-piperidinyl)propionanilide
- N-(1-(2-cyanoethyl)-4-piperidinyl)propionanilide
Uniqueness
This compound is unique due to its specific structure, which includes a phenethyl group and a phenoxy group attached to an aniline moiety. This unique structure may confer specific biochemical properties and interactions that are distinct from other similar compounds.
Properties
IUPAC Name |
4-phenoxy-N-(2-phenylethyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-3-7-17(8-4-1)15-16-21-18-11-13-20(14-12-18)22-19-9-5-2-6-10-19/h1-14,21H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDHZZAXTMGZNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=C(C=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289390 | |
Record name | N-(4-Phenoxyphenyl)benzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1024240-73-0 | |
Record name | N-(4-Phenoxyphenyl)benzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1024240-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Phenoxyphenyl)benzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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